molecular formula C22H22N2O4 B1164864 (R,S)-Ambrisentan

(R,S)-Ambrisentan

カタログ番号 B1164864
分子量: 378.42
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAS Number: 177036-94-1 ((S)-Ambrisentan)

科学的研究の応用

Application in Pulmonary Arterial Hypertension (PAH) Treatment

Ambrisentan, a propanoic acid-based, A-selective endothelin receptor antagonist, has shown efficacy in the treatment of pulmonary arterial hypertension (PAH). Studies like the Ambrisentan in Pulmonary Arterial Hypertension, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Efficacy Study 1 and 2 (ARIES-1 and ARIES-2) have demonstrated its ability to improve exercise capacity in patients with PAH. Significant improvements were observed in the 6-minute walk distance, World Health Organization functional class, Short Form-36 Health Survey score, Borg dyspnea score, and B-type natriuretic peptide plasma concentrations. Ambrisentan was also well-tolerated with a low risk of aminotransferase abnormalities (Galiè et al., 2008).

Efficacy in Combination with Other Drugs

Research on the combination of ambrisentan with other drugs, such as warfarin, has indicated that ambrisentan does not significantly affect the pharmacokinetics and pharmacodynamics of warfarin. This suggests that significant dose adjustments of either drug are unlikely to be required when co-administered (Walker et al., 2009).

Impact on Patients with Portopulmonary Hypertension

Ambrisentan has shown promising results in patients with portopulmonary hypertension (POPH), a form of pulmonary arterial hypertension. It has demonstrated significant improvements in pulmonary hemodynamic responses without adverse effects on hepatic function, indicating its potential as a monotherapy for POPH (Cartin-Ceba et al., 2011).

Application in Neonatal Chronic Lung Disease

In neonatal rats with chronic lung disease, ambrisentan showed potential as a novel therapeutic agent. It prolonged survival, reduced lung injury, pulmonary arterial hypertension, and right ventricular hypertrophy through a nitric oxide synthase-independent mechanism. However, it did not affect inflammation and alveolar and vascular development in neonatal rats with chronic lung disease (Wagenaar et al., 2013).

Long-term Effects on Clinical Status and Exercise Capacity

Long-term studies of ambrisentan have highlighted its safety and efficacy over a period of two years in patients with PAH. This included sustained improvements in exercise capacity and a low risk of clinical worsening and death in patients with PAH. Ambrisentan was generally well tolerated with a low risk of aminotransferase abnormalities over the study period (Oudiz et al., 2009).

Diverse Population of Patients with Pulmonary Hypertension

特性

分子式

C22H22N2O4

分子量

378.42

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。